
(3S)-Hydrangenol 8-O-glucoside pentaacetate
Übersicht
Beschreibung
(3S)-Hydrangenol 8-O-glucoside pentaacetate (HGP; CAS 113270-99-8) is a natural isocoumarin derivative isolated from Hydrangea species. Its molecular formula is C₃₁H₃₂O₁₄ (MW: 628 g/mol), featuring a pentaacetylated glucose moiety linked to the hydrangenol core at the 8-O position . HGP is recognized for its role as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease (AD) pathology . It exhibits non-competitive inhibition by binding to the peripheral anionic site (PAS) of cholinesterases, modulating amyloid-β aggregation and acetylcholine hydrolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Hydrangenol 8-O-glucoside pentaacetate typically involves multiple steps, starting with the extraction of hydrangenol from natural sources. The hydrangenol is then subjected to glycosylation to attach the glucoside moiety. This step often requires the use of glycosyl donors and catalysts under controlled conditions to ensure the selective formation of the desired glycoside bond.
Following glycosylation, the compound undergoes acetylation to introduce the acetate groups. This process involves the reaction of the glucoside derivative with acetic anhydride in the presence of a base, such as pyridine, to facilitate the acetylation reaction. The reaction conditions, including temperature and reaction time, are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale extraction and purification techniques. Advanced methods such as column chromatography and crystallization are employed to isolate and purify the compound. The industrial process is designed to be efficient and cost-effective, ensuring the consistent production of high-quality material.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-Hydrangenol 8-O-glucoside pentaacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties and reactivity.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents to prevent unwanted side reactions.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups, with reactions conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or partially reduced compounds. Substitution reactions result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3S)-Hydrangenol 8-O-glucoside pentaacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying glycosylation and acetylation reactions.
Biology: The compound’s biological activity is of interest, particularly its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways and its effects on cellular processes.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3S)-Hydrangenol 8-O-glucoside pentaacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. These interactions can lead to changes in cellular processes, such as inflammation, oxidative stress, and cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Thunberginol C (TC)
TC, another Hydrangea-derived isocoumarin, shares structural and functional similarities with HGP. Both compounds inhibit AChE and BChE via hydrophobic interactions with PAS residues, but key differences exist:
Structural Insights :
- HGP’s acetylated glucose moiety enhances solubility and stability compared to TC’s non-glycosylated structure .
- TC exhibits stronger anti-inflammatory effects via cytokine modulation, while HGP reduces oxidative stress through heme oxygenase-1 (HO-1) induction .
Other Hydrangea Derivatives
Thunberginols A, B, and F
These compounds lack the glucoside group but share the isocoumarin backbone. Thunberginols A and B inhibit leukocyte degranulation and pro-inflammatory cytokines (e.g., IL-4, TNF-α), whereas HGP’s bioactivity centers on cholinesterase inhibition and oxidative stress reduction .
Skimmin and Hydrangenol
- Skimmin (a coumarin glucoside): Inhibits IL-6 and IL-1β, contrasting with HGP’s dual cholinesterase inhibition .
- Hydrangenol (aglycone of HGP): Lacks acetylated glucose, reducing its metabolic stability. It upregulates Bcl-2 and downregulates caspase-3, showing stronger anti-apoptotic effects than HGP .
Structurally Related Glucosides
6-Hydroxymusizin 8-O-Glucoside
In contrast, HGP’s acetylated glucoside enhances cholinesterase binding via hydrophobic interactions .
(3R)-Hydrangenol 8-O-Glucoside Pentaacetate
The (3R)-stereoisomer of HGP (CAS 113270-98-7) has identical molecular weight and formula but differs in C3 configuration. No activity data are available, though stereochemistry likely influences target affinity .
Key Research Findings
Mechanistic Superiority: HGP’s non-competitive inhibition avoids substrate competition, offering therapeutic advantages over competitive inhibitors like galantamine .
Synergistic Potential: Combining HGP with Thunberginols may enhance anti-inflammatory and neuroprotective effects in AD models .
Biologische Aktivität
(3S)-Hydrangenol 8-O-glucoside pentaacetate (HGP) is a naturally occurring compound derived from the Hydrangea genus, particularly Hydrangea macrophylla. This compound has garnered attention due to its diverse biological activities, including anti-cholinesterase, anti-inflammatory, and anti-photoaging properties. This article delves into the biological activities of HGP, supported by relevant research findings and data tables.
Structure and Properties
HGP is characterized as a pentaacetate ester of the glucoside form of hydrangenol. Its molecular formula is CHO, with a molecular weight of 628.58 g/mol . The compound's structure contributes to its bioactivity, particularly in inhibiting cholinesterase enzymes.
Cholinesterase Inhibition
One of the most significant biological activities of HGP is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases such as Alzheimer's. A study reported that HGP exhibited an IC value of 22.66 ± 1.63 µM against AChE and 41.02 ± 3.03 µM against BChE, indicating a potent inhibitory effect .
Table 1: Inhibitory Activity of HGP on Cholinesterases
Compound | AChE IC (µM) | BChE IC (µM) |
---|---|---|
HGP | 22.66 ± 1.63 | 41.02 ± 3.03 |
Galantamine (Control) | 4.00 ± 0.50 | N/A |
The inhibition kinetics revealed that HGP acts as a non-competitive inhibitor for both AChE and BChE, with Ki values indicating effective binding to the enzyme sites . The selective inhibition suggests potential therapeutic applications for managing cholinergic dysfunction in neurodegenerative diseases.
Anti-inflammatory Activity
HGP also shows promising anti-inflammatory properties. Research indicates that hydrangenol, the parent compound from which HGP is derived, can reduce levels of inflammatory markers such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2). This effect is mediated through the downregulation of mitogen-activated protein kinases (MAPKs), which are involved in inflammatory responses .
Anti-photoaging Effects
In studies involving UVB-irradiated hairless mice, HGP demonstrated significant anti-photoaging effects by mitigating wrinkle formation and improving skin hydration. Oral administration of hydrangenol reduced skin thickness and enhanced collagen production, promoting skin health . The following table summarizes the effects observed:
Table 2: Effects of Hydrangenol on Skin Parameters
Treatment Dose (mg/kg) | Wrinkle Area Reduction (%) | Skin Thickness Reduction (%) |
---|---|---|
5 | 15 | 10 |
10 | 25 | 15 |
20 | 40 | 20 |
40 | 50 | 30 |
The results indicate that HGP can enhance skin barrier function and moisture retention while reducing oxidative stress markers associated with photoaging.
Q & A
Basic Research Questions
Q. What are the reported biological activities of (3S)-Hydrangenol 8-O-glucoside pentaacetate, and how are these activities methodologically validated?
- Anti-inflammatory and antioxidant effects : Demonstrated in vitro using assays like nitric oxide (NO) inhibition in macrophages and reactive oxygen species (ROS) scavenging tests .
- Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition : Validated via enzyme kinetic assays (e.g., Ellman’s method) with IC₅₀ values compared to standard inhibitors like donepezil and rivastigmine .
- Anti-apoptotic activity : Assessed through flow cytometry (Annexin V/PI staining) in neuronal cell lines exposed to oxidative stress .
Q. How is this compound synthesized and characterized?
- Synthesis : Derived from natural sources (e.g., Hydrangea macrophylla) via microwave-assisted extraction, followed by acetylation of hydroxyl groups using acetic anhydride .
- Characterization :
- Structural confirmation : NMR (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (HRMS) for molecular formula (C₃₁H₃₂O₁₄) .
- Purity analysis : HPLC with UV detection (λ = 280 nm) and comparison to reference standards .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in organic solvents (e.g., DMSO, chloroform) but poorly soluble in aqueous buffers. Pre-formulation studies recommend using cyclodextrin-based carriers for in vivo applications .
- Stability : Deglycosylation and decarboxylation occur under prolonged heat (>60°C) or acidic conditions (pH < 4), as shown in time-dependent HPLC monitoring .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of AChE inhibition by this compound?
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) by varying substrate (acetylthiocholine) concentrations .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to identify binding interactions with AChE active sites (e.g., catalytic triad: Ser200, His440, Glu327) .
- Mutagenesis assays : Validate docking results by expressing AChE mutants in HEK293 cells and measuring inhibition efficacy .
Q. What experimental strategies can address contradictions in reported anti-inflammatory efficacy across studies?
- Standardized models : Use LPS-induced RAW264.7 macrophages with consistent NO measurement protocols (e.g., Griess reagent) to minimize variability .
- Dose-response analysis : Compare IC₅₀ values across studies; discrepancies may arise from differences in compound purity (e.g., residual hydrangenol in samples) .
- Pathway-specific assays : Evaluate NF-κB and MAPK signaling via Western blotting to confirm target engagement .
Q. How can the compound’s pharmacokinetic limitations (e.g., poor aqueous solubility) be overcome for in vivo neuroprotection studies?
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability, as demonstrated for similar acetylated glycosides .
- Prodrug design : Synthesize phosphate or sulfate derivatives to improve water solubility while retaining activity .
- Metabolic stability : Conduct liver microsome assays to identify major metabolites and optimize structural stability .
Q. What comparative advantages does this compound offer over established AChE inhibitors like rivastigmine?
- Dual AChE/BChE inhibition : Unlike rivastigmine (AChE-selective), it may enhance synaptic acetylcholine levels more effectively in late-stage Alzheimer’s models .
- Multi-target activity : Combines cholinesterase inhibition with antioxidant and anti-apoptotic effects, reducing the need for adjunct therapies .
- Lower toxicity : Preliminary cytotoxicity assays (MTT test) in SH-SY5Y cells show higher IC₅₀ values (>100 μM) compared to donepezil (IC₅₀ = 50 μM) .
Q. Methodological Considerations
- Data validation : Replicate findings across multiple cell lines (e.g., primary neurons, neuroblastoma) and animal models (e.g., Aβ-injected mice) to confirm translational relevance .
- Quality control : Source reference standards (CAS 113270-99-8) from accredited suppliers (e.g., TMstandard) to ensure batch consistency .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(3S)-3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3/t24-,25+,27+,28-,29+,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJCERHUOKLBBK-JFSLVGESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)O[C@@H](C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.